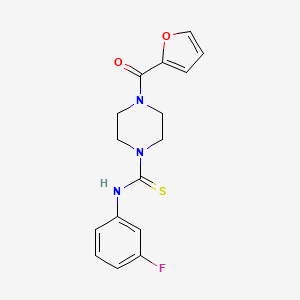

2,5-dichloro-N-4H-1,2,4-triazol-3-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

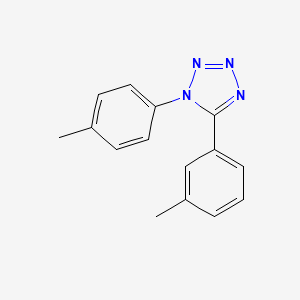

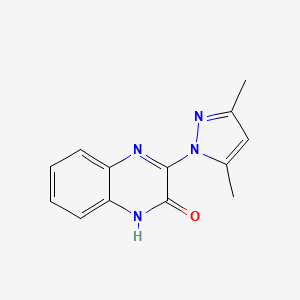

Research in the field of 1,2,4-triazole derivatives, including compounds similar to "2,5-dichloro-N-4H-1,2,4-triazol-3-ylbenzamide," focuses on their synthesis, structural characterization, and exploration of their properties. These compounds are of interest due to their diverse chemical behaviors and potential applications in various domains.

Synthesis Analysis

The synthesis of these compounds typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of complex triazole derivatives can be achieved through reactions involving halogenation, amidation, and cyclization steps. Specific conditions, such as the use of sodium ethanolate or triphenylphosphine, facilitate the formation of the desired triazole ring structure (Patel & Dhameliya, 2010).

Molecular Structure Analysis

Molecular structure analysis, often conducted through X-ray crystallography, provides detailed insights into the geometry, bond lengths, and angles of these compounds. These analyses reveal that such compounds can exhibit various crystalline forms and intermolecular interactions, contributing to their stability and reactivity (Bakheit et al., 2023).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and more, leading to a wide array of derivatives with diverse properties. The reactivity is often influenced by the substitution pattern on the triazole ring and the nature of the substituents (Brovarets et al., 2004).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, are crucial for understanding the behavior of these compounds in various conditions. Their physical properties are closely related to their molecular structures and intermolecular interactions within the crystal lattice (Li et al., 2012).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are defined by the molecular structure and functional groups of the compound. Studies show that triazole derivatives can exhibit a wide range of chemical behaviors, making them versatile intermediates in organic synthesis (Ahmed et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Biochemical Pathways

It’s worth noting that 1,2,4-triazole derivatives are known to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetic properties .

Result of Action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

It’s worth noting that the efficacy of chemotherapeutic agents can be influenced by various factors, including the patient’s genetic makeup, the presence of other medications, and the patient’s overall health status .

properties

IUPAC Name |

2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O/c10-5-1-2-7(11)6(3-5)8(16)14-9-12-4-13-15-9/h1-4H,(H2,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYCTIUYGNEAJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=NN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358436 |

Source

|

| Record name | 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide | |

CAS RN |

694445-96-0 |

Source

|

| Record name | 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)

![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)

![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5702491.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5702505.png)

![methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5702533.png)

![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)